2,2-Bis(4-chlorophenyl)-N-(4-methylphenyl)ethen-1-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis(4-chlorophenyl)-N-(4-methylphenyl)ethen-1-imine is an organic compound that belongs to the class of imines It is characterized by the presence of two 4-chlorophenyl groups and one 4-methylphenyl group attached to an ethen-1-imine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(4-chlorophenyl)-N-(4-methylphenyl)ethen-1-imine typically involves the condensation reaction between 4-chlorobenzaldehyde and 4-methylaniline in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The continuous flow process ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Bis(4-chlorophenyl)-N-(4-methylphenyl)ethen-1-imine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of 2,2-Bis(4-chlorophenyl)-N-(4-methylphenyl)ethan-1-amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2-Bis(4-chlorophenyl)-N-(4-methylphenyl)ethen-1-imine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2-Bis(4-chlorophenyl)-N-(4-methylphenyl)ethen-1-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Bis(4-chlorophenyl)ethen-1-imine: Lacks the 4-methylphenyl group.
N-(4-methylphenyl)ethen-1-imine: Lacks the 4-chlorophenyl groups.
2,2-Bis(4-chlorophenyl)-N-phenylethen-1-imine: Lacks the methyl group on the phenyl ring.
Uniqueness
2,2-Bis(4-chlorophenyl)-N-(4-methylphenyl)ethen-1-imine is unique due to the presence of both 4-chlorophenyl and 4-methylphenyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
22731-54-0 |
---|---|
Molekularformel |
C21H15Cl2N |
Molekulargewicht |
352.3 g/mol |
InChI |
InChI=1S/C21H15Cl2N/c1-15-2-12-20(13-3-15)24-14-21(16-4-8-18(22)9-5-16)17-6-10-19(23)11-7-17/h2-13H,1H3 |
InChI-Schlüssel |
XPOYSDFKEIYUDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N=C=C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.